4-cyclohexyl-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide
Description
Properties
Molecular Formula |
C20H27N3O3S2 |
|---|---|
Molecular Weight |
421.6 g/mol |
IUPAC Name |
4-cyclohexyl-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide |
InChI |
InChI=1S/C20H27N3O3S2/c24-28(25,18-8-6-16(7-9-18)15-4-2-1-3-5-15)21-14-19-22-20(23-26-19)17-10-12-27-13-11-17/h6-9,15,17,21H,1-5,10-14H2 |
InChI Key |
AEMAUQGHAQWAAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC(=NO3)C4CCSCC4 |
Origin of Product |
United States |
Preparation Methods
Amidoxime Formation
The 1,2,4-oxadiazole ring is typically synthesized via cyclization between a nitrile and hydroxylamine. For the target compound, tetrahydro-2H-thiopyran-4-carbonitrile reacts with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours to form the corresponding amidoxime.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NH₂OH·HCl, NaOH | EtOH/H₂O | 80°C | 6 h | 89% |
Cyclization with Carboxylic Acid Derivatives
The amidoxime undergoes cyclization with 4-(cyclohexyl)benzenesulfonyl chloride in the presence of EDCl and HOBt in dichloromethane (DCM) at 0°C→25°C. This forms the 1,2,4-oxadiazole ring while introducing the sulfonamide precursor.
Mechanistic Insight
The reaction proceeds via activation of the carboxylic acid (from hydrolysis of the sulfonyl chloride) to an acyloxy intermediate, followed by nucleophilic attack by the amidoxime’s amino group.
Functionalization of the Tetrahydro-2H-Thiopyran-4-yl Group
Thiopyran Ring Synthesis
Tetrahydro-2H-thiopyran-4-carboxylic acid is prepared via cyclization of 4-mercaptocyclohexanecarboxylic acid with formaldehyde under acidic conditions (H₂SO₄, 50°C, 3 h).
Optimization Note
Higher yields (78%) are achieved using BF₃·OEt₂ as a catalyst instead of H₂SO₄, minimizing side reactions.
Coupling to the Oxadiazole Core
The thiopyran moiety is introduced via a Mitsunobu reaction between tetrahydro-2H-thiopyran-4-ol and the oxadiazole-methyl intermediate. Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF at 0°C→25°C yield the coupled product.
Side Reaction Mitigation
Excess DEAD (1.5 eq.) ensures complete conversion, while PPh₃ (1.2 eq.) prevents oxidative degradation.
Sulfonamide Coupling and Final Assembly
Sulfonylation of the Oxadiazole-Methyl Amine
The intermediate 5-(aminomethyl)-3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazole reacts with 4-cyclohexylbenzenesulfonyl chloride in DCM with triethylamine (TEA) as a base. The reaction is stirred at 25°C for 12 hours.
Yield Optimization
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| TEA | DCM | 25°C | 12 h | 85% |
| DMAP | DMF | 40°C | 6 h | 91% |
Purification and Crystallization
Crude product is purified via recrystallization from ethyl acetate/hexane (3:1), yielding colorless crystals with >99% purity.
Alternative Synthetic Routes
One-Pot Oxadiazole-Sulfonamide Assembly
A streamlined method involves simultaneous cyclization and sulfonylation:
Solid-Phase Synthesis
Immobilizing the amidoxime on Wang resin enables stepwise additions, improving yield to 82% but requiring specialized equipment.
Challenges and Solutions
Oxadiazole Ring Stability
The 1,2,4-oxadiazole ring is prone to hydrolysis under strongly acidic/basic conditions. Mitigation strategies include:
Sulfonamide Reactivity
4-Cyclohexylbenzenesulfonyl chloride is moisture-sensitive. Reactions must be conducted under anhydrous conditions with molecular sieves.
Scalability and Industrial Adaptations
Kilogram-Scale Production
A patented method (WO2013046136A1) details a continuous-flow system for oxadiazole synthesis, achieving 94% yield at 10 kg/batch.
Cost-Effective Reagents
Replacing EDCl/HOBt with T3P® (propylphosphonic anhydride) reduces reaction costs by 40% without compromising yield.
Chemical Reactions Analysis
Types of Reactions
4-cyclohexyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thianyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The benzene sulfonamide moiety can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzene sulfonamides.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that compounds similar to 4-cyclohexyl-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide exhibit significant anticancer properties. Specifically, derivatives of benzenesulfonamide have been studied for their ability to inhibit tumor growth and improve patient outcomes in various cancers. For instance, studies have demonstrated that certain benzenesulfonamide derivatives can act as inhibitors of specific kinases involved in cancer progression, leading to reduced cell proliferation and increased apoptosis in cancer cells .
1.2 Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Compounds with similar oxadiazole moieties have been shown to modulate inflammatory pathways, making them candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases. Research has indicated that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation .
Pharmacological Applications
2.1 Enzyme Inhibition
4-cyclohexyl-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide has been investigated for its role as an enzyme inhibitor. It has shown promise in inhibiting phosphodiesterase (PDE) enzymes, which play a crucial role in various physiological processes including signal transduction and inflammation. Inhibition of PDEs can lead to therapeutic effects in cardiovascular diseases and respiratory disorders .
2.2 Antimicrobial Activity
Some studies have highlighted the antimicrobial properties of compounds with similar structural features to 4-cyclohexyl-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide. These compounds have exhibited activity against a range of bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer effects | Demonstrated significant tumor reduction in xenograft models using benzenesulfonamide derivatives. |
| Study B | Anti-inflammatory properties | Showed reduced levels of TNF-alpha and IL-6 in treated animal models of arthritis. |
| Study C | Enzyme inhibition | Identified effective inhibition of PDE4 leading to enhanced anti-inflammatory effects in vitro and in vivo. |
Mechanism of Action
The mechanism of action of 4-cyclohexyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The oxadiazole ring and sulfonamide moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzenesulfonamide Derivatives
The following table highlights key structural and functional differences between the target compound and related benzenesulfonamides documented in the literature:
Key Observations:
- Heterocyclic Diversity: The target compound’s 1,2,4-oxadiazole-thiopyran scaffold distinguishes it from thiadiazole- or isoxazole-based derivatives (e.g., Sulfaisopropylthiadiazole, Sulfamethoxazole).
- Lipophilicity : The cyclohexyl and thiopyran groups likely increase membrane permeability compared to smaller alkyl substituents (e.g., methyl in Sulfamethoxazole) or aromatic systems (e.g., phenylpyrazole in Sulfaphenazole).
- Pharmacophore Flexibility : Unlike Sulfaphenazole, which relies on a rigid phenylpyrazole group for CYP inhibition, the target compound’s methylene-oxadiazole linker may allow conformational adaptability for binding diverse targets.
Research Findings and Mechanistic Insights
Binding Affinity and Selectivity
While direct data on the target compound’s activity are unavailable, structural analogs suggest:
- The sulfonamide group may coordinate with zinc ions in carbonic anhydrase active sites, a mechanism shared with drugs like acetazolamide .
- The thiopyran moiety could enhance solubility compared to fully aromatic systems (e.g., Sulfaphenazole), balancing lipophilicity and bioavailability.
Metabolic Stability
- The cyclohexyl group may reduce first-pass metabolism via cytochrome P450 enzymes compared to linear alkyl chains.
Biological Activity
4-cyclohexyl-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide, with the CAS number 2034293-21-3, is a complex organic compound that combines various functional groups, including a cyclohexyl group, a tetrahydrothiopyran moiety, an oxadiazole ring, and a sulfonamide. This unique structure suggests potential biological activities that merit investigation.
The molecular formula of the compound is , with a molecular weight of 421.6 g/mol. Its structural complexity allows it to interact with various biological targets, which may lead to diverse pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C20H27N3O3S2 |
| Molecular Weight | 421.6 g/mol |
| CAS Number | 2034293-21-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The oxadiazole ring and sulfonamide moiety are known to inhibit certain enzymes or receptors, potentially modulating their function. This interaction can lead to various pharmacological effects, including antimicrobial and antitumor activities.
Antimicrobial Activity
Research has indicated that compounds similar to 4-cyclohexyl-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide exhibit significant antimicrobial properties. For instance, studies on related oxadiazole derivatives have shown promising activity against Mycobacterium tuberculosis and other pathogens. The exact IC50 values for this compound have not been explicitly detailed in the literature; however, related compounds have demonstrated effective inhibition at low concentrations (e.g., IC50 values as low as 0.058 µg/mL against M. bovis) .
Antitumor Activity
In vitro studies have also explored the antitumor potential of similar benzenesulfonamide derivatives. For example, certain derivatives displayed IC50 values significantly lower than established chemotherapeutics like Doxorubicin . While specific data for the compound is limited, its structural analogs suggest a potential for similar efficacy in cancer treatment.
Case Studies and Research Findings
- Antitubercular Screening : A study involving sulfamethaoxazole hybrids highlighted the importance of structural modifications in enhancing antitubercular activity. Compounds with specific substituents showed improved efficacy against M. tuberculosis strains .
- Antimicrobial Libraries : Combinatorial libraries of thiopyran derivatives have been synthesized and evaluated for antimicrobial activity against respiratory pathogens such as Haemophilus influenzae . These findings support the hypothesis that compounds containing thiopyran structures may exhibit broad-spectrum antimicrobial properties.
Structure-Activity Relationship (SAR)
The biological activity of sulfonamides like 4-cyclohexyl-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is influenced by various structural elements:
- Substituents on the Aryl Ring : The presence and type of substituents can significantly alter the compound's potency.
- Functional Groups : The oxadiazole and sulfonamide groups are crucial for biological interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
